molecular formula C6H4FN3 B15122709 4-Fluoromethyl-pyrimidine-5-carbonitrile

4-Fluoromethyl-pyrimidine-5-carbonitrile

Katalognummer: B15122709
Molekulargewicht: 137.11 g/mol
InChI-Schlüssel: ITPQZSPYAQEUQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Fluoromethyl-pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4FN3 and a molecular weight of 137.11 g/mol This compound is characterized by a pyrimidine ring substituted with a fluoromethyl group at the 4-position and a cyano group at the 5-position

Vorbereitungsmethoden

The synthesis of 4-Fluoromethyl-pyrimidine-5-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-chloromethyl-pyrimidine-5-carbonitrile with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under reflux conditions . The reaction typically proceeds as follows:

4-Chloromethyl-pyrimidine-5-carbonitrile+KFThis compound+KCl\text{4-Chloromethyl-pyrimidine-5-carbonitrile} + \text{KF} \rightarrow \text{this compound} + \text{KCl} 4-Chloromethyl-pyrimidine-5-carbonitrile+KF→this compound+KCl

Analyse Chemischer Reaktionen

4-Fluoromethyl-pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluoromethyl group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium azide (NaN3) can yield 4-azidomethyl-pyrimidine-5-carbonitrile.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction Reactions: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of primary amines.

Common reagents and conditions used in these reactions vary depending on the desired transformation. Major products formed from these reactions include substituted pyrimidines, carboxylic acids, and primary amines .

Wissenschaftliche Forschungsanwendungen

4-Fluoromethyl-pyrimidine-5-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Fluoromethyl-pyrimidine-5-carbonitrile is primarily related to its interaction with biological targets such as enzymes and receptors. The fluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

4-Fluoromethyl-pyrimidine-5-carbonitrile can be compared with other pyrimidine derivatives such as:

    5-Fluorouracil: A well-known anticancer agent that inhibits thymidylate synthase.

    Tegafur: Another anticancer drug that is a prodrug of 5-fluorouracil.

    Imatinib: A tyrosine kinase inhibitor used in the treatment of certain cancers.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Eigenschaften

Molekularformel

C6H4FN3

Molekulargewicht

137.11 g/mol

IUPAC-Name

4-(fluoromethyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C6H4FN3/c7-1-6-5(2-8)3-9-4-10-6/h3-4H,1H2

InChI-Schlüssel

ITPQZSPYAQEUQC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=NC=N1)CF)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.